
Spectroscopic data of 2-Chloro-6-methyl-
benzooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Chloro-6-methyl-benzooxazole

CAS No.: 3621-83-8

Cat. No.: B1366437 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-methyl-benzooxazole

Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic

signature of 2-Chloro-6-methyl-benzooxazole (CAS No: 3621-83-8).[1] As a key heterocyclic

scaffold, benzoxazole derivatives are pivotal in medicinal chemistry and materials science.[2]

Accurate structural elucidation is the bedrock of all further research and development. This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. In the absence of

publicly available experimental spectra for this specific molecule, this guide synthesizes data

from structurally analogous compounds and first principles of spectroscopic theory to provide a

robust predictive framework. Each section includes detailed, field-proven experimental

protocols to empower researchers in their own data acquisition and validation efforts.

Introduction to 2-Chloro-6-methyl-benzooxazole
2-Chloro-6-methyl-benzooxazole belongs to the benzoxazole class of heterocyclic

compounds, which are recognized for their wide range of pharmacological activities.[2] The
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molecule consists of a benzene ring fused to an oxazole ring, with a chlorine atom at the 2-

position and a methyl group at the 6-position.

Chemical and Physical Properties:[1]

Property Value

Molecular Formula C₈H₆ClNO

Molecular Weight 167.59 g/mol

IUPAC Name 2-chloro-6-methyl-1,3-benzoxazole

SMILES CC1=CC2=C(C=C1)N=C(O2)Cl

InChI Key CLEOKTJHYLXEKQ-UHFFFAOYSA-N

The precise characterization of such molecules is non-negotiable in any research or

development pipeline. Spectroscopic techniques provide a non-destructive means to confirm

the molecular structure, assess purity, and provide data for regulatory submissions. This guide

will now proceed to detail the expected spectroscopic data from the four cornerstone

techniques of modern analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework

of a molecule.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloro-6-methyl-benzooxazole is expected to be relatively

simple, with distinct signals for the aromatic protons and the methyl group protons. The

chemical shifts are influenced by the electron-withdrawing nature of the chloro, imine, and

oxygen functionalities, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.5 - 7.6 d 1H H-4

Deshielded by

the adjacent

oxygen and

imine nitrogen.

Expected to be a

doublet.

~ 7.2 - 7.3 d 1H H-7

Adjacent to the

imine nitrogen.

Expected to be a

doublet.

~ 7.0 - 7.1 s 1H H-5

Influenced by the

methyl group.

May appear as a

singlet or a finely

split doublet.

~ 2.4 - 2.5 s 3H -CH₃

Typical chemical

shift for an

aromatic methyl

group. Expected

to be a singlet.

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent

is standard for many organic compounds due to its excellent solubilizing properties and the

single deuterium lock signal.[4] A 400 MHz spectrometer provides a good balance between

resolution and cost for routine structural confirmation.[4]

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid 2-Chloro-6-
methyl-benzooxazole.
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Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for the ¹H frequency.

Data Acquisition:

Acquire a standard 1D proton spectrum using a pulse sequence such as the zgpr with

water suppression if necessary.[5]

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

16-64 scans for good signal-to-noise.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative proton ratios.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon environments within

the molecule. Due to the molecule's asymmetry, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment Rationale

~ 155 - 160 C-2

Carbon attached to chlorine,

nitrogen, and oxygen; highly

deshielded.

~ 148 - 152 C-7a
Fused aromatic carbon

adjacent to oxygen.

~ 140 - 145 C-3a
Fused aromatic carbon

adjacent to nitrogen.

~ 130 - 135 C-6
Aromatic carbon bearing the

methyl group.

~ 125 - 130 C-4 Aromatic CH.

~ 120 - 125 C-5 Aromatic CH.

~ 110 - 115 C-7 Aromatic CH.

~ 20 - 25 -CH₃
Typical chemical shift for an

aromatic methyl carbon.

Trustworthiness of the Protocol: This standard protocol for small molecule analysis is self-

validating through the use of an internal standard (TMS) and the consistent results obtained for

known compounds.[6] The chemical shifts of the solvent (CDCl₃ at ~77.16 ppm) can also serve

as a secondary reference.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial for reducing acquisition time.

Instrument Setup:

Use the same locked and shimmed sample.

Tune the probe for the ¹³C frequency.

Data Acquisition:
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Acquire a standard 1D carbon spectrum with proton decoupling.

A large number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, though

shorter delays are often used for qualitative work.

Data Processing:

Apply a Fourier transform, phase the spectrum, and calibrate to TMS at 0.00 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which is crucial for determining the molecular weight and deducing the

molecular structure.[7]

Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization (EI), 2-Chloro-6-methyl-benzooxazole is expected to form a

molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak

with an intensity of approximately one-third of the molecular ion peak, due to the natural

abundance of the ³⁷Cl isotope.[8]

Predicted Key Fragments:

m/z Proposed Fragment Neutral Loss

167/169 [C₈H₆ClNO]⁺˙ -

152/154 [C₇H₃ClNO]⁺˙ -CH₃

132 [C₈H₆NO]⁺ -Cl

124 [C₇H₃NO]⁺˙ -CH₃, -CO

104 [C₇H₆N]⁺ -Cl, -CO
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Mandatory Visualization: Predicted Fragmentation
Pathway

[M]⁺˙
m/z 167/169

[M-CH₃]⁺
m/z 152/154

- •CH₃

[M-Cl]⁺
m/z 132

- •Cl

[M-CH₃-CO]⁺˙
m/z 124

- CO

[M-Cl-CO]⁺
m/z 104

- CO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2-Chloro-6-methyl-benzooxazole.

Experimental Protocol: Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final

concentration of about 10 µg/mL.[9]

Instrument Setup (Direct Infusion ESI-MS):

Set the mass spectrometer to operate in positive ion mode.

Use a heated electrospray ionization (HESI) source.

Typical source parameters: spray voltage ~3.5 kV, capillary temperature ~275 °C, sheath

and auxiliary gas flow rates optimized for signal stability.

Data Acquisition:
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Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

Acquire a full scan mass spectrum over a range of m/z 50-500.

For fragmentation data, perform a product ion scan (MS/MS) on the molecular ion (m/z

167).

Data Analysis:

Identify the molecular ion peak and its isotopic pattern.

Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[10]

Predicted IR Absorption Bands
Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 3100 - 3000 C-H stretch Aromatic

~ 2950 - 2850 C-H stretch -CH₃

~ 1620 - 1580 C=N stretch Imine in oxazole ring

~ 1550 - 1450 C=C stretch Aromatic ring

~ 1250 - 1200 C-O-C stretch Aryl-alkyl ether-like

~ 850 - 750 C-H bend Aromatic (out-of-plane)

~ 750 - 700 C-Cl stretch Aryl chloride

Authoritative Grounding: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern

of vibrations that is unique to the molecule, providing a "fingerprint" for identification when

compared to a reference spectrum.[10]
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Experimental Protocol: FTIR Spectroscopy (ATR
Method)

Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal

of the Attenuated Total Reflectance (ATR) accessory.[11] No further preparation is needed.

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

Data Acquisition:

Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems.[12]

Predicted UV-Vis Absorption
The benzoxazole ring system is a chromophore that is expected to absorb UV radiation. The

specific wavelength of maximum absorbance (λmax) will be influenced by the substituents on

the benzene ring.

Predicted UV-Vis Data (in Ethanol):
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λmax (nm) Molar Absorptivity (ε) Transition

~ 280 - 320
~ 10,000 - 15,000 L mol⁻¹

cm⁻¹
π → π*

Causality Behind Experimental Choices: Ethanol is a common solvent for UV-Vis spectroscopy

as it is transparent in the UV region above 210 nm and can dissolve a wide range of organic

compounds.[13] The concentration is chosen to give an absorbance reading within the optimal

range of the instrument (typically 0.1 - 1.0).

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 2-Chloro-6-methyl-benzooxazole in a suitable UV-grade

solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).

Dilute the stock solution to a concentration that will give an absorbance in the desired

range (e.g., 10 µg/mL).

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Fill a quartz cuvette with the solvent to be used as a blank.

Data Acquisition:

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with a cuvette containing the sample solution.

Scan the sample over a wavelength range (e.g., 200-400 nm).

Data Analysis:

The software will automatically subtract the baseline from the sample spectrum.
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Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Spectroscopic Analysis Workflow
No single spectroscopic technique can unambiguously determine the structure of an unknown

compound. The true power of these methods lies in their synergistic application. The workflow

below illustrates how data from each technique is integrated for complete structural elucidation.

Mandatory Visualization: Structural Elucidation
Workflow
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Caption: Integrated workflow for the structural elucidation of 2-Chloro-6-methyl-
benzooxazole.

Conclusion
This technical guide provides a detailed predictive analysis of the key spectroscopic data for 2-
Chloro-6-methyl-benzooxazole. By integrating the expected data from ¹H NMR, ¹³C NMR,
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Mass Spectrometry, IR, and UV-Vis spectroscopy, a complete and confident structural

assignment can be made. The provided protocols offer a standardized and reliable approach

for researchers to acquire their own high-quality experimental data. This foundational

spectroscopic information is essential for any further investigation into the chemical and

biological properties of this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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